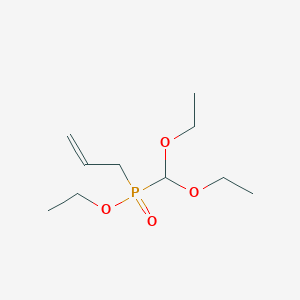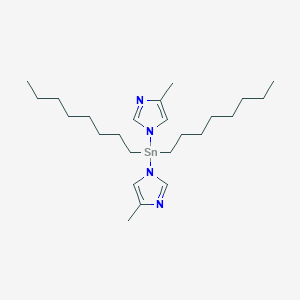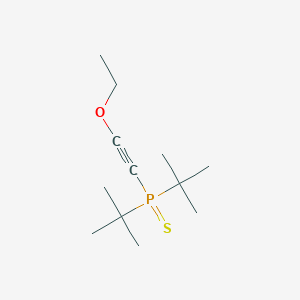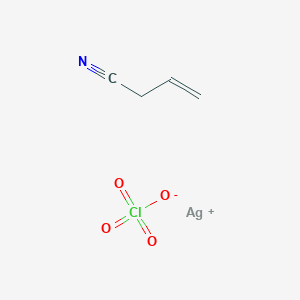
Silver;but-3-enenitrile;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver;but-3-enenitrile;perchlorate is a complex chemical compound that combines silver ions with but-3-enenitrile and perchlorate ions. This compound is known for its unique properties and potential applications in various fields, including chemistry and industry. The presence of silver ions and perchlorate makes it a compound of interest for catalytic and reactive purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize silver;but-3-enenitrile;perchlorate involves the reaction of silver nitrate with but-3-enenitrile in the presence of perchloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
AgNO3+C4H5N+HClO4→Ag(C4H5N)ClO4+HNO3
-
Alternative Methods: : Another method involves the reaction of silver perchlorate with but-3-enenitrile directly. This method can be advantageous due to the direct use of silver perchlorate, which simplifies the reaction process.
AgClO4+C4H5N→Ag(C4H5N)ClO4
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Silver;but-3-enenitrile;perchlorate can undergo oxidation reactions, where the silver ion can be oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the silver ion is reduced to its metallic form.
Substitution: The but-3-enenitrile ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines.
Major Products
Oxidation: Formation of silver oxide or other higher oxidation state compounds.
Reduction: Formation of metallic silver.
Substitution: Formation of new silver complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Silver;but-3-enenitrile;perchlorate is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Synthesis: It is used in the synthesis of complex organic molecules due to its reactivity and ability to form stable complexes.
Biology and Medicine
Antimicrobial Properties: The silver ion in the compound exhibits antimicrobial properties, making it useful in medical applications such as wound dressings and coatings for medical devices.
Drug Delivery: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry
Electronics: Used in the production of conductive inks and coatings due to the conductive properties of silver.
Photography: Historically used in photographic processes due to the light-sensitive nature of silver compounds.
Mecanismo De Acción
The mechanism of action of silver;but-3-enenitrile;perchlorate involves the interaction of silver ions with biological molecules or chemical substrates. The silver ion can disrupt microbial cell membranes, leading to cell death. In catalytic processes, the silver ion facilitates the transfer of electrons, enhancing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
Silver Nitrate: Similar in that it contains silver ions, but lacks the perchlorate and but-3-enenitrile components.
Silver Perchlorate: Contains silver and perchlorate ions but lacks the but-3-enenitrile ligand.
Silver Trifluoromethanesulfonate: Another silver salt used in similar applications but with different anionic components.
Uniqueness
Silver;but-3-enenitrile;perchlorate is unique due to the combination of silver ions with both but-3-enenitrile and perchlorate. This combination imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and antimicrobial treatments.
Propiedades
Número CAS |
110197-41-6 |
|---|---|
Fórmula molecular |
C4H5AgClNO4 |
Peso molecular |
274.41 g/mol |
Nombre IUPAC |
silver;but-3-enenitrile;perchlorate |
InChI |
InChI=1S/C4H5N.Ag.ClHO4/c1-2-3-4-5;;2-1(3,4)5/h2H,1,3H2;;(H,2,3,4,5)/q;+1;/p-1 |
Clave InChI |
GOTUBILJBRHXEQ-UHFFFAOYSA-M |
SMILES canónico |
C=CCC#N.[O-]Cl(=O)(=O)=O.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


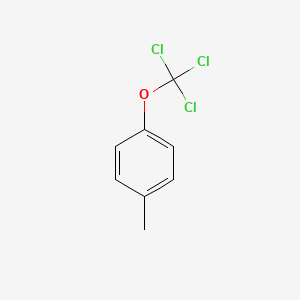
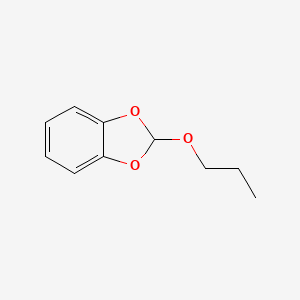
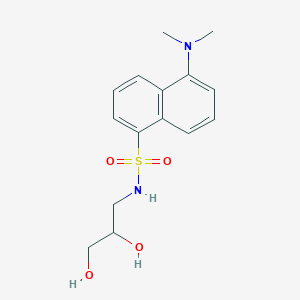
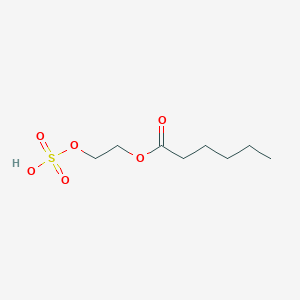
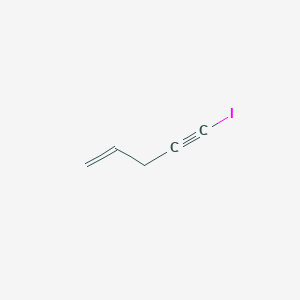
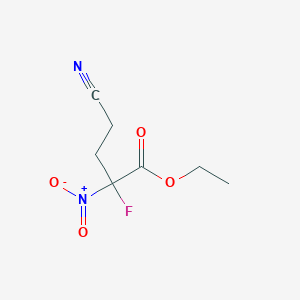
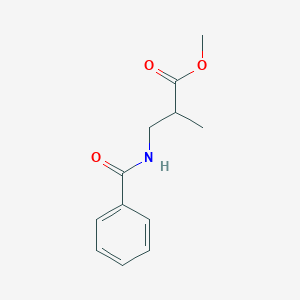
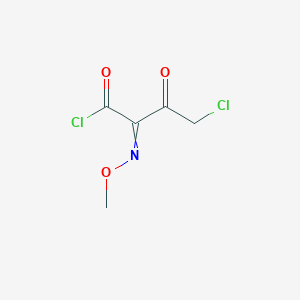
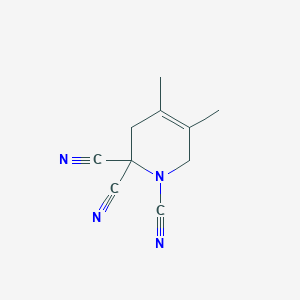
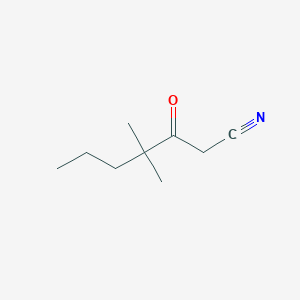
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
